3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one, also known as AZD7762, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Scientific Research Applications
Synthesis of Heterocyclic Systems
One application involves the synthesis of precursors for heterocyclic cis-β-amino alcohols through intramolecular amidoalkylation of 4-hydroxyoxazolidin-2-ones. This reaction facilitates the formation of novel and rare heterocyclic systems such as substituted 1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-ones in high yields under mild conditions (Chernysheva et al., 2013).
Diastereoselective Synthesis
Another study highlights the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines from phenylalanine using Katritzky’s benzotriazole method. This process yields key structural features of the alkaloid quinocarcin, demonstrating the compound's role in complex molecular architecture construction (Koepler et al., 2004).
Chiral Auxiliary in Reissert Reactions
The compound also finds application as a chiral auxiliary in diastereoselective Reissert-type reactions. This enables the determination of stereochemistry in complex organic molecules, as evidenced in the synthesis of (2S)-1-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-1,2-dihydroquinoline-2-carbonitrile (Evain et al., 2002).
Synthesis of Polyureas
Furthermore, cyclic pseudoureas derived from oxazolidinones are used to synthesize main-chain-type and pendant-type polyureas. This demonstrates the compound's utility in polymer science for creating materials with potential applications in various industries (Miyamoto et al., 1995).
Antimicrobial Agent Synthesis
The compound's derivatives have been explored for their potential as antimicrobial agents. This is part of ongoing efforts to find new treatments for bacterial infections, indicating the broader pharmaceutical applications of such compounds (Devi et al., 2013).
Mechanism of Action
Target of Action
The compound “3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one” belongs to the class of isoquinoline derivatives . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with various targets, including enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical Pathways
Without specific information on the compound “3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one”, it’s challenging to provide details on the exact biochemical pathways it affects. Isoquinoline derivatives are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and isoquinoline derivatives can have diverse pharmacokinetic properties .
Result of Action
Isoquinoline derivatives can have various effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(10-16-7-8-19-14(16)18)15-6-5-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIICDRCVFMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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